molecular formula C10H18N2O2 B6238788 tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1932212-66-2

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6238788
CAS No.: 1932212-66-2
M. Wt: 198.3
InChI Key:
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Description

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound featuring a unique structure that includes a tert-butyl ester group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions. This method allows for the efficient and modular construction of the bicyclic structure . The reaction conditions often include the use of light sources to initiate the cycloaddition, followed by various derivatization steps to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of photochemical cycloaddition and subsequent functionalization are likely to be scaled up for larger-scale synthesis. The use of continuous flow photochemistry could be a potential approach for industrial production, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the amino group.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[211]hexane-2-carboxylate is unique due to the presence of both an amino group and a tert-butyl ester group in its bicyclic structure

Properties

CAS No.

1932212-66-2

Molecular Formula

C10H18N2O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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